![molecular formula C18H22N4O B6057494 2-(4-phenyl-1-piperazinyl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone CAS No. 33017-98-0](/img/structure/B6057494.png)
2-(4-phenyl-1-piperazinyl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone
Übersicht
Beschreibung
2-(4-phenyl-1-piperazinyl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone, commonly known as PPTQ, is a chemical compound that has been widely studied for its potential therapeutic application in various diseases. PPTQ is a quinazolinone derivative that has a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects.
Wirkmechanismus
The exact mechanism of action of PPTQ is not fully understood. However, it has been suggested that PPTQ acts as a dopamine D2 receptor antagonist, serotonin 5-HT1A receptor agonist, and α2-adrenoceptor antagonist. PPTQ has also been shown to modulate the activity of the GABAergic and glutamatergic systems in the brain.
Biochemical and Physiological Effects:
PPTQ has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antipsychotic and antidepressant effects. PPTQ has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which may contribute to its anxiolytic effects. Additionally, PPTQ has been shown to have analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PPTQ in lab experiments is its wide range of biological activities. PPTQ has been shown to have antipsychotic, antidepressant, anxiolytic, and analgesic effects, which makes it a useful compound for studying various diseases. However, one of the limitations of PPTQ is its poor solubility in water, which may make it difficult to administer in some experiments.
Zukünftige Richtungen
There are several future directions for research on PPTQ. One area of research could be to investigate the potential use of PPTQ in the treatment of Parkinson's disease and Alzheimer's disease. Another area of research could be to investigate the potential use of PPTQ as an analgesic in humans. Additionally, more research is needed to fully understand the mechanism of action of PPTQ and its effects on the brain and body.
Synthesemethoden
The synthesis of PPTQ involves the reaction of 2-aminobenzophenone with phenylpiperazine in the presence of a reducing agent such as sodium borohydride. The reaction yields PPTQ as a white crystalline solid with a melting point of 220-222°C.
Wissenschaftliche Forschungsanwendungen
PPTQ has been extensively studied for its therapeutic potential in various diseases. It has been shown to have antipsychotic, antidepressant, anxiolytic, and analgesic effects in animal models. PPTQ has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c23-17-15-8-4-5-9-16(15)19-18(20-17)22-12-10-21(11-13-22)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2,(H,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHUYCJRJLWYHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186660 | |
Record name | 4-Quinazolinol, 5,6,7,8-tetrahydro-2-(4-phenyl-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Quinazolinol, 5,6,7,8-tetrahydro-2-(4-phenyl-1-piperazinyl)- | |
CAS RN |
33017-98-0 | |
Record name | 4-Quinazolinol, 5,6,7,8-tetrahydro-2-(4-phenyl-1-piperazinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033017980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Quinazolinol, 5,6,7,8-tetrahydro-2-(4-phenyl-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.